6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a phenyl ring, a 1,3-oxazole ring, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the core oxazole ring One common method includes the cyclization of 2-aminophenylacetic acid derivatives with chloroformates under acidic conditions to form the oxazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide has been studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, indicating its potential as a lead compound for drug development.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical intermediates.
Mechanism of Action
The mechanism by which 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide: This compound has shown insecticidal activity and high binding affinity in molecular docking studies.
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: Known for its antibacterial and antifungal properties.
Uniqueness: 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
6-chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-14-7-6-13(9-17-14)23(20,21)18-8-12-10-22-15(19-12)11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLSZONBYDDHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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